BenchChemオンラインストアへようこそ!

Myelin Basic Protein(87-99)

Experimental Autoimmune Encephalomyelitis EAE Disease Induction Immunodominant Epitope Mapping

Myelin Basic Protein(87-99) is the only MBP fragment validated to induce experimental autoimmune encephalomyelitis (EAE) in Buffalo rats (RT1b haplotype). Unlike the kinetically unstable N-terminal Ac1–11 fragment, MBP(87-99) forms stable MHC–peptide–TCR complexes via critical residues Lys91 and Pro96, ensuring reproducible antigen presentation assays. As the essential wild-type reference agonist for altered peptide ligand (APL) studies—where Arg91/Ala96 substitutions convert agonist to antagonist—and the baseline comparator for citrullination-dependent T-cell polarization analyses, unmodified, high-purity MBP(87-99) is irreplaceable for rigorous MS and EAE research.

Molecular Formula C74H114N20O17
Molecular Weight 1555.8 g/mol
Cat. No. B1142083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyelin Basic Protein(87-99)
Molecular FormulaC74H114N20O17
Molecular Weight1555.8 g/mol
Structural Identifiers
InChIInChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
InChIKeyXSSZRUKIAIQNAZ-SAKFXWCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP(87-99) Peptide:Class Definition, Immunodominant Epitope Characteristics, and Research-Grade Procurement Specifications


Myelin Basic Protein(87-99) (CAS: 118506-26-6) is a synthetic 13-amino-acid peptide fragment (VHFFKNIVTPRTP) corresponding to residues 87–99 of the myelin basic protein (MBP) sequence . It constitutes a major immunodominant and encephalitogenic epitope of MBP, demonstrated to induce experimental autoimmune encephalomyelitis (EAE) in susceptible rodent strains including Lewis rats, SJL/J mice, and Buffalo rats [1][2]. The peptide activates CD4+ T cells with Th1 polarization characterized by IFN-γ and IL-2 secretion, making it a core research tool for multiple sclerosis (MS) pathogenesis studies and preclinical therapeutic evaluation . Commercially, MBP(87-99) is supplied as lyophilized powder (typically trifluoroacetate salt) with HPLC purity specifications ranging from ≥95% to >98% .

MBP(87-99) vs. Alternative MBP Epitopes: Critical Reasons Generic MBP Fragments Cannot Substitute for the 87-99 Sequence


Generic substitution among MBP peptide fragments is scientifically unjustified because encephalitogenic potency, strain specificity, and immunodominance are sequence-dependent properties that differ markedly across MBP epitopes . The 87-99 region functions as a distinct encephalitogenic epitope alongside the 72-89 epitope in Lewis rats, with each epitope eliciting non-overlapping T cell responses and exhibiting different immunodominance hierarchies [1]. The N-terminal Ac1-11 epitope displays weak and kinetically unstable MHC I-Au binding (short half-life at neutral pH), whereas 87-99 engages distinct TCR contact residues (Lys91 and Pro96 as critical anchors) and mediates fundamentally different trimolecular complex formation [2][3]. Substitution with adjacent fragments such as 83-99 or 85-99 alters T cell recognition patterns, disease induction kinetics, and therapeutic response profiles, undermining experimental reproducibility and cross-study comparability in MS and EAE research [4].

MBP(87-99) Product-Specific Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Guide


Encephalitogenic Epitope Identity: MBP(87-99) vs. MBP(72-89) as Distinct Disease-Inducing Sequences in Lewis Rat EAE

MBP(87-99) and MBP(72-89) represent two distinct encephalitogenic epitopes of guinea pig myelin basic protein in Lewis rats, each capable of independently inducing EAE and eliciting non-overlapping T cell responses. Neonatal tolerance studies demonstrated that deletion of responses to the dominant 72-89 epitope does not eliminate responses to 87-99, establishing these as functionally independent, non-redundant immunogenic entities [1].

Experimental Autoimmune Encephalomyelitis EAE Disease Induction Immunodominant Epitope Mapping

MHC Binding Kinetics: MBP(87-99) Compared with MBP Ac1-11 for I-Au Complex Stability

In contrast to the MBP Ac1-11 N-terminal peptide, which exhibits an unusually short half-life when complexed with I-Au MHC class II molecules at neutral pH due to incompatible p6 pocket accommodation, MBP(87-99) engages a different MHC binding register with distinct kinetic properties [1]. The poor binding stability of Ac1-11 has been attributed to residue Lys4 occupying an incompatible p6 pocket, whereas MBP(87-99) utilizes distinct anchor residues that confer more favorable MHC interaction parameters [2]. This fundamental difference in MHC binding stability carries significant implications for antigen presentation efficiency and subsequent T cell activation thresholds.

MHC Class II Binding Antigen Presentation Peptide-MHC Stability

Strain-Specific Encephalitogenicity: MBP(87-99) in Buffalo Rats vs. Alternative MBP Epitopes Across Rodent Strains

MBP(87-99) demonstrates robust encephalitogenic activity in Buffalo rats (RT1b haplotype), a strain in which other MBP epitopes do not reliably induce EAE. Active immunization with guinea pig MBP or S87-99 in CFA with intravenous pertussigen induced acute EAE at 10–12 days post-immunization, with 50% of recovered animals developing a single clinical relapse between days 17–21 [1]. T lymphocytes selected in vitro with S87-99 transferred acute, non-relapsing EAE to naive recipients, confirming epitope-specific pathogenicity [2].

EAE Strain Specificity Buffalo Rat Model Relapsing EAE

Commercial Purity and Quality Specifications: MBP(87-99) >98% HPLC Purity vs. Industry Baseline ≥95%

MBP(87-99) is commercially available with HPLC purity specifications ranging from ≥95% to >98% depending on vendor selection. Higher-purity grades (>98% by HPLC) are supplied by vendors including MOLNOVA, while multiple suppliers offer baseline ≥95% purity material suitable for most in vivo EAE induction studies . The trifluoroacetate salt form is standard across suppliers, with water solubility specified at 2 mg/mL in distilled water .

Peptide Purity Specifications HPLC Analysis Procurement Quality Control

TCR Contact Residue Mapping: Lys91 and Pro96 as Functional Determinants Distinguishing MBP(87-99) from MBP(83-99) and MBP(85-99) Analogs

Structure-activity relationship studies have identified Lys91 and Pro96 as critical T cell receptor (TCR) contact residues within the MBP(87-99) sequence that are essential for encephalitogenicity [1]. Substitution of Lys91 with Arg and/or Pro96 with Ala produces altered peptide ligands (APLs) that suppress EAE induction and divert immune responses from pathogenic Th1 to protective Th2 polarization [2]. The MBP(83-99) sequence—extended at the N-terminus relative to 87-99—contains these same critical residues but has been selected for clinical trials as a linear APL [3], underscoring that even minor sequence extension alters immunological properties.

T Cell Receptor Binding Altered Peptide Ligands Immunotherapy Design

Post-Translational Modification Effects: Citrullinated MBP(87-99) Alters Th1 Cytokine Profile vs. Native MBP(87-99)

Citrullination of arginine residues within MBP(87-99) significantly modulates the peptide's immunological profile compared to the native, unmodified sequence. Molecular dynamics simulations and in vivo experiments demonstrate that citrullination at Arg91 and Arg97, in combination with backbone conformation (linear vs. cyclic), alters MHC class II (H2-IAs) interaction and T cell recognition . The citrullinated analogs induce distinct patterns of pro-inflammatory cytokine secretion relative to the native MBP(87-99) epitope [1].

Citrullination Post-Translational Modification Th1/Th2 Polarization

MBP(87-99) Optimal Research and Industrial Application Scenarios: Evidence-Based Procurement Decision Framework


EAE Disease Induction in Buffalo Rats: The Only Validated MBP Epitope for This Strain

MBP(87-99) is the uniquely validated encephalitogenic MBP fragment for inducing EAE in Buffalo rats (RT1b haplotype). Active immunization produces acute disease onset at 10–12 days with a 50% spontaneous relapse rate at days 17–21, making this peptide the sole viable option for researchers utilizing the Buffalo rat EAE model. Alternative MBP epitopes (72-89, 1-11, 83-99) have not been demonstrated to reliably induce disease in this strain, rendering them unsuitable substitutes [1].

Stable MHC Class II Binding Studies Requiring Minimal Dissociation Artifacts

For antigen presentation studies requiring stable peptide-MHC complexes, MBP(87-99) is preferred over the N-terminal Ac1-11 fragment, which exhibits kinetically unstable binding to I-Au MHC class II and rapid dissociation at neutral pH due to Lys4 occupancy of the incompatible p6 pocket [1]. MBP(87-99) engages distinct TCR contact residues (Lys91 and Pro96) that facilitate more stable trimolecular complex formation, reducing confounding kinetic artifacts in binding assays and immunization protocols .

Reference Agonist for Altered Peptide Ligand (APL) Immunotherapy Development

MBP(87-99) serves as the essential wild-type reference agonist against which APL efficacy is benchmarked. Structure-activity studies have precisely mapped the critical TCR contact residues Lys91 and Pro96 within the 87-99 sequence; substitutions at these positions (Arg91 and/or Ala96) convert the agonist phenotype to an antagonist capable of suppressing EAE and diverting immune responses toward protective Th2 polarization [1]. The 83-99 extended sequence, while containing these residues, exhibits different immunological properties and has been advanced to clinical trials as a distinct APL backbone, underscoring that only the precise 87-99 sequence provides the appropriate baseline comparator .

Post-Translational Modification Studies: Native MBP(87-99) as Unmodified Baseline

MBP(87-99) in its native, unmodified form constitutes the essential baseline comparator for studies investigating how post-translational modifications—particularly citrullination of Arg91 and Arg97—alter T cell recognition, MHC binding, and cytokine polarization in MS-relevant immune responses [1]. Citrullinated MBP(87-99) analogs induce distinct T cell proliferative profiles and IFN-γ secretion patterns relative to the native sequence, making procurement of unmodified, high-purity MBP(87-99) indispensable for controlled comparative immunogenicity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myelin Basic Protein(87-99)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.